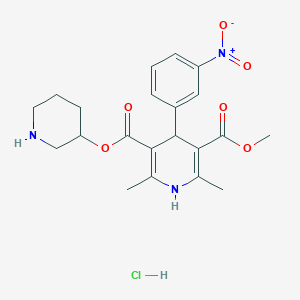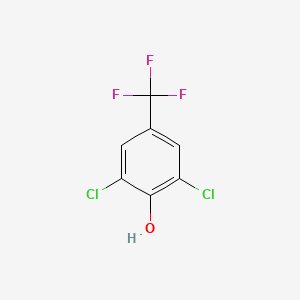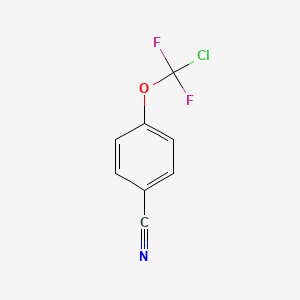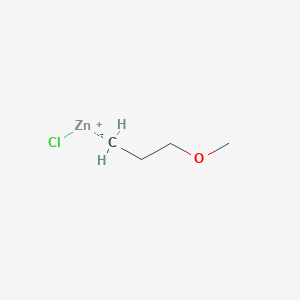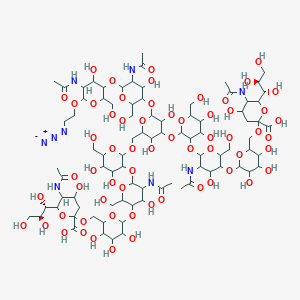
Disialylnonasaccharide-beta-ethylazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disialylnonasaccharide-beta-ethylazide (DSN-BEA) is a novel carbohydrate-based compound that has recently been developed as a potential therapeutic agent for a variety of conditions. DSN-BEA is a unique compound with a unique structure that has the potential to provide a wide range of therapeutic benefits. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for DSN-BEA.
科学的研究の応用
Disialylnonasaccharide-beta-ethylazide has been studied for a variety of potential applications in scientific research. It has been proposed as a potential therapeutic agent for the treatment of cancer, cardiovascular diseases, and metabolic disorders. This compound has also been studied for its potential to inhibit the growth of certain bacteria and fungi. Additionally, it has been studied for its potential to act as a prodrug for the delivery of other therapeutic agents.
作用機序
The exact mechanism of action of Disialylnonasaccharide-beta-ethylazide is not yet fully understood. However, it is known that the compound has a strong affinity for certain proteins and enzymes, which may account for its therapeutic effects. Additionally, it is believed that this compound may act as a prodrug, releasing other therapeutic agents when it is metabolized in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the expression of certain genes. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi.
実験室実験の利点と制限
Disialylnonasaccharide-beta-ethylazide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable in a variety of conditions. Additionally, it is non-toxic and has a low potential for causing side effects. However, it is important to note that this compound is still a relatively new compound, and its effects are not yet fully understood. As such, there is still a need for further research to better understand its effects.
将来の方向性
There are several potential future directions for the development of Disialylnonasaccharide-beta-ethylazide. One potential direction is to further study its effects on the expression of certain genes and proteins. Additionally, further research could be done to understand its potential to act as a prodrug for the delivery of other therapeutic agents. Additionally, further research could be done to improve the synthesis method and to identify new potential therapeutic applications. Finally, further research could be done to better understand the biochemical and physiological effects of this compound.
合成法
The synthesis of Disialylnonasaccharide-beta-ethylazide is a fairly complex process involving the use of several different chemical steps. The first step is the formation of an acyl chloride intermediate, followed by the addition of a disaccharide to the acyl chloride to form an aldehyde intermediate. This aldehyde intermediate is then reacted with ethyl azide to form the desired this compound product.
特性
IUPAC Name |
5-acetamido-2-[[6-[5-acetamido-6-[2-[[6-[5-acetamido-6-[5-acetamido-6-(2-azidoethoxy)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[3-[3-acetamido-5-[6-[[5-acetamido-2-carboxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C86H141N9O62/c1-22(104)89-41-28(110)9-85(83(132)133,156-69(41)47(114)30(112)11-96)138-20-39-51(118)58(125)62(129)78(147-39)150-66-35(16-101)144-76(45(56(66)123)93-26(5)108)154-72-60(127)49(116)32(13-98)140-81(72)137-19-38-53(120)71(64(131)80(146-38)152-68-37(18-103)143-75(44(55(68)122)92-25(4)107)149-65-34(15-100)142-74(136-8-7-88-95-87)43(54(65)121)91-24(3)106)153-82-73(61(128)50(117)33(14-99)141-82)155-77-46(94-27(6)109)57(124)67(36(17-102)145-77)151-79-63(130)59(126)52(119)40(148-79)21-139-86(84(134)135)10-29(111)42(90-23(2)105)70(157-86)48(115)31(113)12-97/h28-82,96-103,110-131H,7-21H2,1-6H3,(H,89,104)(H,90,105)(H,91,106)(H,92,107)(H,93,108)(H,94,109)(H,132,133)(H,134,135)/t28?,29?,30-,31-,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47-,48-,49?,50?,51?,52?,53?,54?,55?,56?,57?,58?,59?,60?,61?,62?,63?,64?,65?,66?,67?,68?,69?,70?,71?,72?,73?,74?,75?,76?,77?,78?,79?,80?,81?,82?,85?,86?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZCUHTVYWZYTC-KPLVDIJQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(C(OC4OCC5C(C(C(C(O5)OC6C(OC(C(C6O)NC(=O)C)OC7C(OC(C(C7O)NC(=O)C)OCCN=[N+]=[N-])CO)CO)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1C(CC(OC1[C@H]([C@H](CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(C(OC4OCC5C(C(C(C(O5)OC6C(OC(C(C6O)NC(=O)C)OC7C(OC(C(C7O)NC(=O)C)OCCN=[N+]=[N-])CO)CO)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)COC1(CC(C(C(O1)[C@H]([C@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C86H141N9O62 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2293.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




